L-fructofuranose

Description

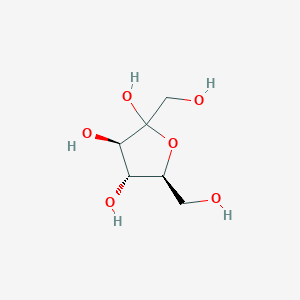

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1 |

InChI Key |

RFSUNEUAIZKAJO-NSHGFSBMSA-N |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H](C(O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-fructofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fructofuranose is the five-membered ring, or furanose, form of L-fructose.[1][2] As the enantiomer of the naturally abundant D-fructofuranose, this compound serves as a valuable, yet less common, stereoisomer in carbohydrate chemistry and drug development.[1][3][4] Its unique spatial arrangement, while sharing the same chemical formula and connectivity as its D-counterpart, leads to distinct biological and chemical properties. This guide provides a detailed examination of the chemical structure, stereochemistry, and relevant experimental considerations for this compound.

Chemical Structure

This compound is a ketohexose, meaning it is a six-carbon monosaccharide containing a ketone functional group. In its cyclic form, the ketone at the C2 position of the open-chain L-fructose reacts intramolecularly with the hydroxyl group at the C5 position, forming a stable five-membered ring known as a furanose ring.[5][6] This ring consists of four carbon atoms and one oxygen atom.[2][5]

The fundamental properties of this compound are summarized below:

-

Parent Hydride: Furan

-

Systematic IUPAC Name: (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]

The general structure of this compound is depicted in a Haworth projection below.

Caption: Haworth projection of this compound.

Stereochemistry

The stereochemistry of this compound is critical to its identity and function. Key stereochemical aspects include its designation as an "L" sugar and the existence of α and β anomers.

D/L Configuration

Monosaccharides are assigned to the D- or L-series based on the configuration of the chiral center furthest from the carbonyl group.[7] In fructose, this is the C5 carbon. For L-fructose, the hydroxyl group on C5 points to the left in a standard Fischer projection. Consequently, in the Haworth projection of this compound, the CH₂OH group at C6 is positioned below the plane of the ring.[8][9] this compound is the enantiomer (non-superimposable mirror image) of D-fructofuranose.[1]

Anomers: α- and β-L-fructofuranose

Cyclization of the open-chain L-fructose creates a new chiral center at the C2 carbon, known as the anomeric carbon.[10] This gives rise to two diastereomers called anomers, designated α and β.[8][10]

-

α-L-fructofuranose: The anomeric hydroxyl group at C2 is trans to the C6 CH₂OH group. The IUPAC name is (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[4]

-

β-L-fructofuranose: The anomeric hydroxyl group at C2 is cis to the C6 CH₂OH group. The IUPAC name is (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[3]

In aqueous solution, these anomers interconvert through a process called mutarotation, passing through the open-chain keto form until an equilibrium is established.[8]

Caption: Equilibrium between L-fructose anomers in solution.

Quantitative Data

While data for L-fructose is less common than for its D-enantiomer, key properties can be inferred or have been measured. The optical rotation of an enantiomer is equal in magnitude but opposite in direction to its mirror image.[11] Since D-fructose is levorotatory (also known as levulose), L-fructose is dextrorotatory.[11][12]

| Property | Value | Notes |

| Molecular Formula | C₆H₁₂O₆ | Applies to all isomers.[1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Optical Rotation | Dextrorotatory (+) | L-fructose is the enantiomer of levorotatory D-fructose.[12] |

| Tautomeric Equilibrium in D₂O at 20°C (Inferred from D-fructose) | β-pyranose: ~68%β-furanose: ~22%α-furanose: ~6%α-pyranose: ~3%keto form: ~0.5% | The equilibrium distribution for L-fructose tautomers is expected to be identical to that of D-fructose.[13] |

Experimental Protocols

Synthesis of L-Fructose from L-Sorbose

A common and cost-effective method for preparing L-fructose is through the chemical inversion of L-sorbose, a readily available industrial chemical.[14] The core of the process involves inverting the stereochemistry at the C3 and C4 positions.[14]

Methodology:

-

Protection of Hydroxyl Groups: L-sorbose is first treated to protect specific hydroxyl groups, often by forming acetals (e.g., using acetone (B3395972) to create di-O-isopropylidene derivatives), to prevent them from reacting in subsequent steps.[14] A common intermediate is 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[14]

-

Activation of C3 Hydroxyl: The free hydroxyl group at the C3 position is converted into a good leaving group. This is typically achieved by reaction with tosyl chloride or mesyl chloride in pyridine (B92270) to form a tosylate or mesylate ester.[14][15]

-

Epoxide Formation and Inversion: The derivative is treated with a base (e.g., sodium hydroxide). The base removes the C4 proton, and the resulting alkoxide displaces the leaving group at C3, forming a 3,4-oxirane (epoxide) ring. This step inverts the configuration at C3.

-

Epoxide Opening and Inversion at C4: The epoxide ring is then opened by nucleophilic attack, which inverts the configuration at C4, completing the double inversion required to form the L-fructose stereochemistry.

-

Deprotection: The protecting groups (e.g., isopropylidene groups) are removed by acid hydrolysis to yield L-fructose.[15]

-

Purification: The final product is purified, often by removing salts through precipitation with ethanol, followed by concentration.[15]

Caption: Workflow for the synthesis of L-fructose from L-sorbose.

Characterization by NMR Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure and stereochemistry of carbohydrates.

Methodology:

-

Sample Preparation: Dissolve 25-50 mg of the purified this compound sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).[16] D₂O is common for observing the tautomeric equilibrium in an aqueous environment.

-

1D ¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum to observe the proton signals.

-

For samples in D₂O, the hydroxyl protons will exchange with deuterium and will not be observed, simplifying the spectrum.

-

The anomeric proton signals are typically found in a distinct region of the spectrum.

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

-

The anomeric carbon (C2) resonates at a characteristic downfield shift (e.g., ~98-105 ppm for fructofuranose anomers), making it readily identifiable.[17]

-

-

2D NMR for Full Assignment:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the furanose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C resonances.[18]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments across the glycosidic bond in more complex structures.

-

TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons belonging to a single spin system (i.e., a single furanose ring), which is particularly useful in complex mixtures.[18]

-

-

Data Analysis:

-

Compare the observed chemical shifts and coupling constants with literature values for D-fructofuranose (as they will be identical for the L-enantiomer) or related furanose structures.[16]

-

The relative integrals of the anomeric proton or carbon signals can be used to determine the equilibrium ratio of the different anomers and tautomers in solution.[13]

-

References

- 1. This compound | C6H12O6 | CID 11769129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Illustrated Glossary of Organic Chemistry - Fructofuranose [chem.ucla.edu]

- 3. beta-L-fructofuranose | C6H12O6 | CID 439553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-L-fructofuranose | C6H12O6 | CID 15942891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. cigs.unimo.it [cigs.unimo.it]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The anomers of fructofuranose are called a alpha anomers class 12 chemistry CBSE [vedantu.com]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. chemistry.uoc.gr [chemistry.uoc.gr]

- 17. researchgate.net [researchgate.net]

- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]

The Unseen Sweetness: A Technical Guide to the Elusive Natural Occurrence of L-Fructofuranose in Plants

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

While D-fructose is a well-documented and abundant monosaccharide in the plant kingdom, central to metabolism and signaling, the natural occurrence of its enantiomer, L-fructose, remains largely uncharted territory. This technical guide delves into the current state of knowledge regarding L-fructofuranose in plants. Given the scarcity of direct evidence for its natural presence, this document focuses on the potential biosynthetic pathways, the significant analytical challenges posed by its detection, and detailed experimental protocols required for its discovery and quantification. This whitepaper serves as a foundational resource for researchers poised to explore the existence and potential physiological roles of this rare sugar in plant biology, a pursuit with implications for crop science and drug development.

Introduction: The Enantiomeric Anomaly of Fructose (B13574) in Flora

Carbohydrates are fundamental to plant life, serving as primary products of photosynthesis, energy stores, structural components, and signaling molecules.[1] Among these, D-fructose is a key player, readily found in fruits, nectar, and as a component of sucrose.[2] However, the biological landscape is overwhelmingly homochiral. The L-enantiomers of sugars, with the exception of L-arabinose and L-fucose which are components of cell wall polysaccharides, are rare in nature.[3] L-fructose, classified as a "rare sugar," is not known to be a common metabolite in plants.[4] Its potential presence, even in trace amounts, could signify novel metabolic pathways or signaling functions. This guide addresses the critical question of this compound's natural occurrence in plants, providing a framework for its investigation.

Potential Biosynthetic Pathways: A Hypothetical Framework

The biosynthesis of D-fructose is a well-established pathway originating from the Calvin cycle.[5] In contrast, a defined pathway for L-fructose synthesis in plants has not been elucidated. However, the presence of other L-sugars, such as L-arabinose, in plant cell walls suggests that the enzymatic machinery for manipulating L-sugars exists.[3] A hypothetical pathway for L-fructose biosynthesis could involve the isomerization of other L-sugars. For instance, L-arabinose isomerase, an enzyme found in some microorganisms, can convert L-arabinose to L-ribulose. While not a direct route to L-fructose, this highlights the potential for enzymatic transformations between L-sugars. The conversion of L-sorbose to L-fructose is another possibility, though L-sorbose itself is not a common plant metabolite.

Below is a conceptual diagram illustrating a hypothetical biosynthetic pathway for L-fructose in plants, starting from the known L-sugar precursor, L-arabinose.

Analytical Methodologies for the Detection and Quantification of this compound

The primary challenge in studying the natural occurrence of this compound is its detection and differentiation from the highly abundant D-fructose. Standard analytical techniques for sugar analysis, such as enzymatic assays and most common chromatographic methods, are not enantiomer-specific.[6][7] Therefore, specialized chiral separation techniques are mandatory.

Sample Preparation from Plant Tissues

A generalized protocol for the extraction of soluble sugars from plant tissues is outlined below.

Protocol:

-

Harvesting and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extraction: Extract the powder with a hot ethanol (B145695) solution (e.g., 80% ethanol at 80°C) to precipitate macromolecules and extract small soluble molecules.

-

Clarification: Centrifuge the extract to pellet insoluble material.

-

Purification: The supernatant containing soluble sugars should be further purified using solid-phase extraction (SPE) with C18 and graphitized carbon cartridges to remove lipids, pigments, and other interfering compounds.

-

Concentration: The purified extract is then dried under vacuum and reconstituted in a suitable solvent for analysis.

Chiral Separation and Detection

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most promising technique for separating fructose enantiomers.

Experimental Protocol: Chiral HPLC-MS/MS

-

Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).

-

Chiral Column: A column with a chiral stationary phase, such as a Chiralpak AD-H column, is suitable for the separation of monosaccharide enantiomers.[5]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is used for elution. The exact composition may require optimization.

-

Detection: Mass spectrometry provides high sensitivity and selectivity. Detection can be performed in negative ion mode, monitoring for the [M-H]⁻ ion of fructose (m/z 179.055). Tandem MS (MS/MS) can be used for confirmation by fragmenting the parent ion and monitoring for characteristic daughter ions.

-

Quantification: Quantification is achieved by creating a calibration curve with authentic L-fructose and D-fructose standards. An isotopically labeled internal standard (e.g., ¹³C₆-D-fructose) should be used to correct for matrix effects and variations in instrument response.

Table 1: Comparison of Analytical Methods for Fructose Enantiomer Analysis

| Method | Principle | Specificity | Sensitivity | Throughput | Key Considerations |

| Chiral HPLC-UV/RI | Chromatographic separation on a chiral stationary phase with UV or refractive index detection. | Enantiomer-specific | Moderate | Low to moderate | Requires derivatization for UV detection; RI is less sensitive. |

| Chiral GC-MS | Gas chromatographic separation of derivatized enantiomers on a chiral column with mass spectrometric detection. | Enantiomer-specific | High | Moderate | Requires derivatization, which can be time-consuming. |

| Chiral HPLC-MS/MS | Chromatographic separation on a chiral stationary phase with tandem mass spectrometric detection. | High enantiomer and structural specificity | Very High | Moderate | The gold standard for confirmation and quantification.[1] |

| Enzymatic Assays | Based on the specific activity of enzymes like hexokinase and phosphoglucose (B3042753) isomerase. | Specific for D-fructose | High | High | Not suitable for L-fructose detection.[6] |

| Capillary Electrophoresis (CE) | Separation of charged derivatives in a capillary under an electric field using a chiral selector in the buffer. | Enantiomer-specific | High | High | Requires derivatization and careful method development. |

Potential Physiological Roles and Future Perspectives

The discovery of naturally occurring this compound in plants would open up new avenues of research. As a rare sugar, it could have unique signaling properties, potentially interacting with specific receptors or transporters. It might also play a role in plant defense, as some rare sugars have been shown to have antimicrobial or insecticidal properties.[4]

Future research should focus on:

-

Screening of Plant Species: A broad screening of diverse plant species, particularly those known to produce other unusual carbohydrates, for the presence of L-fructose.

-

Enzyme Discovery: Identification and characterization of enzymes involved in the biosynthesis and metabolism of L-sugars in plants.

-

Functional Genomics: Using genetic and molecular tools to elucidate the physiological roles of L-fructose, should it be discovered.

-

Agricultural and Pharmaceutical Applications: Exploring the potential of L-fructose and its derivatives as plant growth regulators, biopesticides, or as scaffolds for drug development.

Conclusion

The natural occurrence of this compound in plants is a compelling but as-yet-unproven hypothesis. The primary obstacle to its discovery has been the analytical challenge of detecting a rare enantiomer in the presence of its abundant counterpart. This guide provides a comprehensive overview of the necessary experimental framework, from sample preparation to state-of-the-art chiral separation techniques, to empower researchers to tackle this challenge. The potential discovery of this compound in plants would not only add a new molecule to the plant metabolome but could also unveil novel biochemical pathways and physiological functions, with significant implications for both fundamental plant science and applied biotechnology.

References

- 1. Validation of a rapid and sensitive HPLC/MS method for measuring sucrose, fructose and glucose in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzytec™ Liquid Sucrose / D-Glucose / D-Fructose - Food & Feed Analysis [food.r-biopharm.com]

- 3. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Enzytec™ Generic D-Glucose / D-Fructose / Sucrose - Food & Feed Analysis [food.r-biopharm.com]

A Technical Guide to the Synthesis of L-Fructofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fructofuranose, the levorotatory enantiomer of the common fruit sugar D-fructose, is a rare carbohydrate not found in natural biological systems. Its unique stereochemistry makes it a molecule of significant interest for applications in drug development, asymmetric synthesis, and as a non-caloric sweetener. Due to the absence of a natural biosynthetic pathway, the production of this compound relies on chemical and chemoenzymatic synthetic routes. This technical guide provides an in-depth overview of the primary methods for this compound synthesis, detailing experimental protocols, presenting quantitative data, and visualizing the reaction pathways.

Introduction

The synthesis of L-sugars, including this compound, presents a considerable challenge due to the stereochemical prevalence of D-sugars in nature. L-fructose was first synthesized by Fischer in the late 19th century, and since then, various chemical and, more recently, enzymatic methods have been developed to improve yield and efficiency.[1] This guide will focus on two principal methodologies: the chemical synthesis from the readily available L-sorbose and a multi-enzyme chemoenzymatic approach.

Chemical Synthesis of this compound from L-Sorbose

A robust and high-yield chemical synthesis of L-fructose starts from L-sorbose, an economically viable industrial chemical. The core of this process is the inversion of the hydroxyl groups at the C-3 and C-4 positions of L-sorbose to achieve the stereochemistry of L-fructose.[1] This is accomplished through a series of chemical reactions involving the formation of an epoxide intermediate.

Synthesis Pathway

The chemical synthesis from L-sorbose can be summarized in the following key steps:

-

Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 4, and 6 of L-sorbose are protected to prevent unwanted side reactions. This is often achieved by forming isopropylidene acetals.

-

Introduction of a Leaving Group: A good leaving group, typically a mesyl or tosyl group, is introduced at the C-3 position by reacting the protected L-sorbose with methanesulfonyl chloride or p-toluenesulfonyl chloride.

-

Epoxide Formation and Stereochemical Inversion: Under alkaline conditions, the hydroxyl group at C-4 acts as a nucleophile, displacing the leaving group at C-3 to form a 3,4-epoxide ring. This intramolecular reaction inverts the stereocenter at C-3.

-

Epoxide Ring Opening: The epoxide ring is then opened under acidic or alkaline conditions, resulting in the inversion of the stereocenter at C-4.

-

Deprotection: The protecting groups are removed, typically by acid hydrolysis, to yield L-fructose.

Experimental Protocol

The following is a representative experimental protocol for the chemical synthesis of L-fructose from L-sorbose, adapted from patented methods.[1][2]

Step 1: Preparation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose

-

Suspend L-sorbose (30 g) in 2,2-dimethoxypropane (90 ml).

-

Add 1,2-dimethoxyethane (B42094) (3 ml) containing tin(II) chloride (150 mg).

-

Reflux the mixture with stirring for 2 hours until the solution becomes clear.

-

Evaporate the solvent to obtain a syrup of the protected L-sorbose.

Step 2: Mesylation

-

Dissolve the syrup in pyridine (60 ml) and cool in an ice bath.

-

Slowly add methanesulfonyl chloride.

-

After the reaction is complete (monitored by TLC), add water to precipitate the product.

-

Collect the crystalline product by filtration.

Step 3: Epoxide Formation and Ring Opening

-

Stir the mesylated product in 30% acetic acid at 55°C for 5 hours.

-

Adjust the pH to approximately 10 with 10N sodium hydroxide (B78521) and heat at 40°C for 3 hours.

Step 4: Deprotection and Isolation of L-Fructose

-

Acidify the reaction mixture with 10N sulfuric acid and heat at 80°C with stirring for 30 minutes.

-

Neutralize the mixture with 10N sodium hydroxide.

-

Remove the resulting salt by repeated precipitation with ethanol.

-

After filtration, concentrate the filtrate to yield L-fructose as a syrup.

-

The final product can be further purified by deionization using an ion-exchange resin.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-Sorbose | [1] |

| Overall Yield | >85% | [1][2] |

| Purity | High, further purified by ion exchange | [1] |

| Key Reagents | L-Sorbose, 2,2-dimethoxypropane, SnCl₂, methanesulfonyl chloride, pyridine, NaOH, H₂SO₄, acetic acid, ethanol | [1][2] |

| Reaction Time (Mesylation) | ~2.5 hours | [1] |

| Reaction Time (Epoxide Formation) | 3 hours | [1] |

| Reaction Temperature (Epoxide Formation) | 40°C | [1] |

| Reaction Time (Deprotection) | 30 minutes | [1] |

| Reaction Temperature (Deprotection) | 80°C | [1] |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic methods offer a milder and often more stereospecific alternative to purely chemical synthesis. A notable one-pot, multi-enzyme system has been developed for the efficient synthesis of L-fructose.[3][4]

Synthesis Pathway

This enzymatic pathway utilizes an aldolase (B8822740) to catalyze the formation of a carbon-carbon bond between a three-carbon donor and a three-carbon acceptor, followed by dephosphorylation to yield L-fructose.

Two variations of this method have been described:

-

Method A: Uses racemic glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP) as substrates.

-

Method B: Generates enantiomerically pure L-glyceraldehyde in situ from glycerol (B35011), which is a more cost-effective approach.

The core enzymatic reactions are:

-

(Method B) L-Glyceraldehyde Formation: Galactose oxidase, in the presence of catalase, oxidizes glycerol to L-glyceraldehyde.

-

Aldol (B89426) Condensation: Rhamnulose-1-phosphate aldolase (RhaD) catalyzes the aldol condensation of L-glyceraldehyde and dihydroxyacetone phosphate (DHAP) to form L-fructose-1-phosphate.

-

Dephosphorylation: Acid phosphatase (AP) removes the phosphate group from L-fructose-1-phosphate to yield L-fructose.

Experimental Protocol

The following is a representative protocol for the three-stage enzymatic synthesis of L-fructose from glycerol.[4]

Stage 1: L-Glyceraldehyde Synthesis

-

Prepare a solution of glycerol (5 mL, 44 mmol) in 45 mL of 50 mM potassium phosphate buffer (pH 7.0).

-

Add galactose oxidase (10,000 units) and catalase (4650 units).

-

Monitor the formation of L-glyceraldehyde over 48 hours.

Stage 2: Aldol Condensation

-

Remove the enzymes from the reaction mixture by filtration.

-

Adjust the pH to 6.8 with 1 N NaOH.

-

Add dihydroxyacetone phosphate (DHAP) (24 mg, 3.4 mmol) and zinc(II) chloride (3.8 mg, 28 µmol).

-

Add rhamnulose-1-phosphate aldolase (RhaD).

-

Incubate the reaction mixture.

Stage 3: Dephosphorylation and Purification

-

After the aldol condensation is complete, add acid phosphatase (AP).

-

Incubate until dephosphorylation is complete.

-

Purify the resulting L-fructose using silica (B1680970) gel chromatography with a mobile phase of CHCl₃/MeOH (2:1).

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Glycerol, Dihydroxyacetone phosphate (DHAP) | [4] |

| Enzymes | Galactose oxidase, Catalase, Rhamnulose-1-phosphate aldolase, Acid phosphatase | [3][4] |

| Yield (from DHAP) | 55% (after purification) | [3][4] |

| Buffer (Stage 1) | 50 mM potassium phosphate, pH 7.0 | [4] |

| Reaction Time (Stage 1) | 48 hours | [4] |

| pH (Stage 2) | 6.8 | [4] |

| Purification Method | Silica gel chromatography | [4] |

Conclusion

The synthesis of this compound, a rare sugar with significant potential, is achievable through both chemical and chemoenzymatic methodologies. The chemical route, starting from L-sorbose, offers high yields and utilizes relatively common reagents, making it suitable for large-scale production. The chemoenzymatic approach provides a milder, highly stereospecific alternative, and recent advancements in one-pot, multi-enzyme systems have made it an increasingly attractive option. The choice of synthetic route will depend on factors such as desired scale, cost of starting materials and enzymes, and the need for stereochemical purity. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this unique and valuable molecule.

References

- 1. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. One-pot synthesis of L-Fructose using coupled multienzyme systems based on rhamnulose-1-phosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and History of L-Fructofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fructofuranose, the levorotatory enantiomer of the naturally abundant D-fructofuranose, represents a fascinating yet underexplored corner of carbohydrate chemistry. As a rare sugar, its unique stereochemistry offers intriguing possibilities in drug development, enzyme mechanism studies, and as a chiral building block. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, tailored for the scientific community. Detailed experimental protocols for its synthesis and crystallization are provided, alongside a summary of its known biological interactions and physicochemical properties.

Introduction

Carbohydrates, long recognized for their central role in metabolism, are now increasingly appreciated for their complex functions in cellular recognition, signaling, and as therapeutic agents. While D-sugars dominate the biological landscape, their enantiomeric counterparts, the L-sugars, are gaining attention for their unique properties, including resistance to metabolic degradation and potential as sweeteners or therapeutic agents.[1] L-fructose, and specifically its furanose tautomer, this compound, is a prime example of such a rare sugar with untapped potential. This guide aims to provide a detailed technical resource on the discovery, synthesis, and properties of this compound.

Discovery and History

The story of this compound is intrinsically linked to the foundational work on the stereochemistry of sugars by chemical pioneers in the late 19th and early 20th centuries.

The Era of Emil Fischer: First Synthesis of L-Fructose

The first synthesis of L-fructose was achieved by the Nobel laureate Emil Fischer in 1890.[2] His groundbreaking work established the stereochemical relationships between hexoses. Fischer's synthesis started from α-acrose, which he resolved to obtain DL-glucose phenylosazone. Hydrolysis of the osazone followed by reduction yielded a mixture of DL-fructose, from which the L-enantiomer was isolated.[2] This seminal work not only provided the first access to this rare sugar but also laid the groundwork for understanding the structure and configuration of all known sugars.[3] Fischer's introduction of the Fischer projection formula was a critical tool in visualizing and differentiating these complex stereoisomers.[4]

Claude S. Hudson and the Furanose Ring

While Fischer's work established the linear structure and stereochemistry of L-fructose, the understanding of its cyclic forms, including the furanose ring, came later. Claude S. Hudson, a prominent figure in carbohydrate chemistry at the U.S. National Institutes of Health, made significant contributions to the understanding of the relationship between optical rotation and the configuration of glycosides, which are cyclic forms of sugars.[5] His work, known as Hudson's rules, was instrumental in assigning the anomeric configurations (α and β) to the cyclic hemiacetals of sugars.[6] The discovery that sugars could exist in five-membered ring structures, termed furanoses, in addition to the more common six-membered pyranose rings, was a major advancement in the field.[7] While the initial focus was on D-sugars, these principles were equally applicable to their L-enantiomers.

Physicochemical Properties of this compound

This compound shares the same molecular formula and mass as its D-enantiomer but differs in its chiroptical properties. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H12O6 | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | --INVALID-LINK-- |

| Chirality | Levorotatory | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Chemical Synthesis of L-Fructose from L-Sorbose

A more practical and higher-yielding synthesis of L-fructose, compared to Fischer's original method, starts from the more readily available L-sorbose. This process involves the inversion of the hydroxyl groups at the C3 and C4 positions.[2]

Workflow for the Synthesis of L-Fructose from L-Sorbose

Caption: Synthesis of L-Fructose from L-Sorbose.

Materials:

-

L-Sorbose

-

2,2-dimethoxypropane

-

Tin(II) chloride (catalyst)

-

Pyridine

-

Methanesulfonyl chloride

-

Sodium hydroxide (B78521)

-

Sulfuric acid

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., hexane-acetone)

Procedure:

-

Protection of L-Sorbose:

-

Suspend L-Sorbose (e.g., 10 g) in 2,2-dimethoxypropane (30 ml).

-

Add a catalytic amount of tin(II) chloride (e.g., 30 mg) in 1,2-dimethoxyethane (B42094) (1 ml).

-

Reflux the mixture with stirring for approximately 2.5 hours until the solution becomes clear.

-

Evaporate the solvent to obtain a syrup of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[2]

-

-

Mesylation:

-

Dissolve the syrup in pyridine (20 ml) and cool in an ice bath.

-

Slowly add methanesulfonyl chloride (6.45 ml).

-

Allow the reaction to proceed at room temperature for 2.5 hours.

-

Add water (400 ml) to precipitate the product.

-

Collect the crystals of 3-O-mesyl-1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose by filtration.[2]

-

-

Epoxide Formation:

-

Treat the mesylated intermediate with a base (e.g., sodium hydroxide) under controlled conditions to induce the formation of the 3,4-oxirane (epoxide) ring. This proceeds with inversion of configuration at C3.[2]

-

-

Hydrolysis to Blocked L-Fructose:

-

Open the epoxide ring under acidic or alkaline conditions to yield a protected L-fructose derivative.[2]

-

-

Deprotection to L-Fructose:

-

Dissolve the protected L-fructose derivative in a mixture of acetone and dilute sulfuric acid (e.g., 0.25%).

-

After 24 hours at room temperature, make the solution alkaline with sodium hydroxide and heat (e.g., 70-80°C for 48 hours).

-

Acidify with sulfuric acid, heat briefly, and then neutralize.

-

Evaporate to dryness and extract the residue with ethanol to obtain L-fructose as a syrup.[2]

-

The syrup can be further purified by deionization using an ion-exchange resin.

-

Crystallization of L-Fructose

Crystallization of fructose (B13574) is challenging due to its high solubility and the tendency to form syrups. A common method involves the use of an anti-solvent like ethanol.

Procedure:

-

Preparation of Supersaturated Solution:

-

Prepare a concentrated aqueous solution of L-fructose (e.g., 70 wt%).

-

Gently heat to ensure complete dissolution.

-

-

Initiation of Crystallization:

-

Cool the solution to room temperature.

-

For controlled crystallization, seed crystals of anhydrous fructose can be added.

-

Alternatively, the addition of an anti-solvent like ethanol can induce crystallization.

-

-

Crystal Growth:

-

Recovery:

-

The crystals can be recovered by filtration or centrifugation.

-

Wash the crystals with a cold solvent mixture (e.g., water-ethanol) to remove residual mother liquor.

-

Dry the crystals under vacuum.

-

Structural Characterization: Conformational Analysis of the Furanose Ring by NMR Spectroscopy

In solution, fructose exists as an equilibrium mixture of several tautomers, including the α- and β-furanose and pyranose forms, as well as the open-chain keto form.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of these tautomers in solution.

The five-membered furanose ring is not planar and exhibits a high degree of flexibility, existing in a dynamic equilibrium between various "envelope" (E) and "twist" (T) conformations.[5] The analysis of 3J-coupling constants between vicinal protons in the furanose ring allows for the determination of the preferred ring puckering and the relative populations of different conformers.[5] For this compound, the principles of conformational analysis are the same as for its D-enantiomer, with the stereochemistry being inverted. Detailed 2D NMR techniques, such as COSY and HETCOR, are employed to assign the complex proton and carbon spectra of the different tautomers present in solution.[11]

Biological Significance and Interactions

Metabolism of L-Sugars

In general, L-sugars are not readily metabolized by most organisms, including humans, because the enzymes of the central metabolic pathways, such as glycolysis, are stereospecific for D-sugars.[1] This resistance to metabolism has led to the investigation of some L-sugars as low-calorie sweeteners.

However, some microorganisms have been found to possess enzymes capable of metabolizing L-sugars. For instance, certain bacterial strains can utilize L-ribose and L-arabinose.[12] The metabolism of L-fructose in microorganisms is less studied, but it is plausible that specific enzymes capable of its conversion exist in nature.

Potential Metabolic Fate of this compound

Caption: Hypothetical metabolism of this compound.

Interaction with Enzymes

The primary research value of this compound lies in its use as a tool to investigate the specificity of enzymes that act on fructose-containing substrates, such as β-fructofuranosidases (invertases) and fructosyltransferases.[13] These enzymes are stereospecific, and comparing their activity on D- and this compound can provide valuable insights into their active site architecture and catalytic mechanisms.

It has been shown that synthetic thio-analogs of fructofuranosides can act as inhibitors of β-fructofuranosidases and α-glucosidases.[14] This suggests that this compound or its derivatives could also be explored as potential enzyme inhibitors.

Applications and Future Perspectives

The unique properties of this compound open up several avenues for future research and application:

-

Drug Development: As a non-metabolizable sugar, this compound could be a scaffold for the development of drugs with improved pharmacokinetic properties. Its derivatives may also exhibit specific biological activities.

-

Enzymology: this compound is an invaluable probe for studying the stereospecificity of carbohydrate-active enzymes.

-

Food Science: While the synthesis of L-sugars is currently expensive, they hold potential as low-calorie sweeteners.

-

Chiral Synthesis: this compound can serve as a chiral starting material for the synthesis of other complex molecules.

Conclusion

This compound, a rare sugar first synthesized by Emil Fischer, has a rich history rooted in the foundations of stereochemistry. While its natural abundance is negligible, modern synthetic methods have made it accessible for scientific investigation. Its unique properties, particularly its resistance to metabolism and its enantiomeric relationship to the ubiquitous D-fructose, make it a molecule of significant interest for researchers in chemistry, biochemistry, and drug development. Further exploration of its biological interactions and potential applications is warranted and promises to yield exciting new discoveries.

References

- 1. Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]

- 3. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claude Hudson - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure of β-d,l-fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0293680A2 - A method for the crystallization of fructose - Google Patents [patents.google.com]

- 10. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.uoc.gr [chemistry.uoc.gr]

- 12. thyroid.org [thyroid.org]

- 13. Beta-L-Fructofuranose|CAS 41579-20-8 [benchchem.com]

- 14. Inhibition of beta-fructofuranosidases and alpha-glucosidases by synthetic thio-fructofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of L-fructofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fructofuranose, the five-membered ring anomer of the L-isomer of fructose, is a monosaccharide of significant interest in various scientific disciplines, including drug design and metabolic research. As the enantiomer of the naturally occurring D-fructofuranose, understanding its distinct physical and chemical properties is crucial for its potential applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic context.

Physical Properties of this compound

The physical properties of this compound are essential for its handling, formulation, and analysis. While some data is inferred from its more common D-enantiomer due to the principles of stereoisomerism, this section presents the most accurate available information.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Melting Point | 119-122 °C | Inferred from D-fructofuranose.[3] |

| Water Solubility | Inferred to be freely soluble | D-fructose is freely soluble in water. |

| Specific Rotation ([α]D) | α-L-fructofuranose: -21° β-L-fructofuranose: +133° | The signs are opposite to those of the D-anomers.[4] In aqueous solution, L-fructose undergoes mutarotation to an equilibrium mixture.[3][5][6] |

| Computed Properties | ||

| XLogP3 | -2.3 | [1][2] |

| Topological Polar Surface Area | 110 Ų | [1][2] |

Chemical Properties of this compound

The chemical behavior of this compound is dictated by its furanose ring structure and the stereochemistry of its hydroxyl groups.

Synthesis of L-fructose

L-fructose, the precursor to this compound, can be synthesized from L-sorbose. The process involves the inversion of the hydroxyl groups on carbon atoms C3 and C4 of L-sorbose. This can be achieved through a series of chemical reactions, including the formation of a 3,4-oxirane ring followed by its opening.

Anomeric Equilibrium

In aqueous solution, L-fructose exists as an equilibrium mixture of its different cyclic isomers: α-L-fructopyranose, β-L-fructopyranose, α-L-fructofuranose, and β-L-fructofuranose, along with a small amount of the open-chain keto form.[3][5][6] The proportions of these anomers at equilibrium are influenced by factors such as temperature and solvent.

Stability

The stability of this compound is influenced by pH and temperature. Under acidic conditions and elevated temperatures, furanosides can undergo hydrolysis, breaking the glycosidic bond. The kinetics of this hydrolysis follow pseudo-first-order kinetics.[7]

Chemical Reactions

This compound, as a furanoside, can undergo various chemical reactions, including:

-

Glycosylation: Formation of glycosidic bonds with other molecules.

-

Esterification and Etherification: Reactions of the hydroxyl groups.

-

Oxidation and Reduction: Reactions involving the anomeric carbon and other hydroxyl groups.

Experimental Protocols

Determination of Specific Rotation

Objective: To measure the specific rotation of α-L-fructofuranose and β-L-fructofuranose.

Apparatus: Polarimeter, sodium lamp, polarimeter tube (1 dm), analytical balance, volumetric flasks.

Procedure:

-

Sample Preparation: Prepare solutions of known concentrations of the purified this compound anomer in a suitable solvent (e.g., water) at a specific temperature (e.g., 20°C).

-

Calibration: Calibrate the polarimeter using a blank solvent.

-

Measurement: Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present. Place the tube in the polarimeter and measure the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the solution in g/mL.

-

Determination of Melting Point

Objective: To determine the melting point of this compound.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., D₂O).

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Analysis: Process the spectra to identify chemical shifts (δ) and coupling constants (J), which provide information about the structure and stereochemistry of the molecule.

Metabolic Pathway and Visualization

L-fructose enters the fructolysis pathway, primarily in the liver. While L-fructose itself is not a direct intermediate in the main glycolytic pathway, it can be metabolized to intermediates that do enter glycolysis. The initial step is the phosphorylation of L-fructose to L-fructose-1-phosphate by fructokinase. This is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and L-glyceraldehyde. DHAP can directly enter glycolysis, while L-glyceraldehyde is further phosphorylated to L-glyceraldehyde-3-phosphate before entering the glycolytic pathway.

References

- 1. This compound | C6H12O6 | CID 11769129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-L-fructofuranose | C6H12O6 | CID 439553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The specific rotations of pure \alpha - and \beta-d-fructofuranose are +2.. [askfilo.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. beta-D-Fructopyranose(7660-25-5) 1H NMR spectrum [chemicalbook.com]

- 7. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Fructofuranose: L- vs. D-forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574), a key dietary monosaccharide, exists in various isomeric forms, with the five-membered ring furanose structure being of significant biochemical relevance, particularly as a constituent of sucrose. The stereoisomers of fructofuranose, L-fructofuranose and D-fructofuranose, exhibit identical physical properties apart from their interaction with plane-polarized light. However, their biological activities and metabolic fates can differ significantly due to the stereospecificity of enzymes. This technical guide provides a comprehensive overview of the core differences between L- and D-fructofuranose, including their chemical and physical properties, detailed experimental protocols for their analysis, and a discussion of their roles in metabolic and signaling pathways.

Introduction

Fructofuranose is the five-membered cyclic hemiketal form of fructose. The designation of D- or L- refers to the configuration of the chiral center furthest from the anomeric carbon (C5 in the case of fructose). D-fructose is the naturally occurring and metabolically significant enantiomer, while L-fructose is a rare sugar that is not readily metabolized by most organisms. The furanose ring can also exist as two anomers, α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C2). This guide will focus on the fundamental differences and analytical considerations of the L- and D-enantiomers of fructofuranose.

Stereoisomeric Relationship and Chemical Structures

This compound and D-fructofuranose are enantiomers, meaning they are non-superimposable mirror images of each other.[1] This enantiomeric relationship dictates that they have identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference is their opposite optical activity: one will rotate plane-polarized light to the left (levorotatory, (-)) and the other to the right (dextrorotatory, (+)) by an equal magnitude.

Quantitative Data

The following tables summarize the key physical and chemical properties of L- and D-fructofuranose. Note that as enantiomers, their physical properties are identical, while their specific rotations are equal in magnitude but opposite in sign.

Table 1: Physical and Chemical Properties

| Property | D-fructofuranose | This compound | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [2][3] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [2][3] |

| Melting Point | 119-122 °C (β-D-fructofuranose) | 119-122 °C (β-L-fructofuranose) | [4] |

| Water Solubility | 778 mg/mL at 20 °C (β-D-fructofuranose) | 778 mg/mL at 20 °C (β-L-fructofuranose) | [4] |

| Specific Rotation [α] | Varies with anomer and equilibrium | Varies with anomer and equilibrium | [5][6] |

Table 2: Specific Rotation of Fructose Anomers

| Anomer | Specific Rotation [α] | Reference(s) |

| α-D-fructofuranose | +21° | [6] |

| β-D-fructofuranose | -133° | [6] |

| Equilibrium mixture of D-fructose | -92° | [6] |

| α-L-fructofuranose | -21° | Inferred |

| β-L-fructofuranose | +133° | Inferred |

| Equilibrium mixture of L-fructose | +92° | Inferred |

Experimental Protocols

Separation and Analysis of Fructofuranose Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying sugar isomers. Chiral stationary phases are required to separate enantiomers like L- and D-fructofuranose.

Objective: To separate and quantify L- and D-fructofuranose in a sample mixture.

Materials:

-

HPLC system with a chiral column (e.g., Chiralpak series)

-

Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

This compound and D-fructofuranose standards

Protocol:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

-

Standard Preparation: Prepare a series of standard solutions of L- and D-fructofuranose of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Inject the standards and the sample.

-

Monitor the elution profile using the RI or ELSD detector.

-

-

Data Analysis: Identify the peaks corresponding to L- and D-fructofuranose by comparing their retention times with those of the standards. Quantify the isomers by constructing a calibration curve from the standard solutions.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of carbohydrates, allowing for the determination of anomeric configuration and ring size.

Objective: To confirm the structure and anomeric configuration of a purified fructofuranose sample.

Materials:

-

NMR spectrometer (e.g., 500 MHz or higher)

-

Deuterium oxide (D₂O)

-

Purified fructofuranose sample

Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified fructofuranose sample in D₂O in an NMR tube.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton signals (H3 and H4 for furanoses) typically appear in a distinct region of the spectrum.

-

1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon (C2) will have a characteristic chemical shift.

-

2D NMR (COSY, HSQC):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks and trace the spin system of the sugar ring.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

-

-

Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for known fructofuranose anomers to determine the α or β configuration.

Fructokinase Activity Assay

Fructokinase is the primary enzyme responsible for the initial step of fructose metabolism. This assay measures its activity by coupling the production of ADP to the oxidation of NADH.

Objective: To determine the fructokinase activity in a biological sample.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Assay buffer (e.g., Tris-HCl)

-

D-fructose solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH solution

-

Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) coupling enzymes

-

Biological sample (e.g., cell lysate)

Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, D-fructose, ATP, PEP, and NADH.

-

Initiation of Coupling Reaction: Add the PK/LDH coupling enzymes to the mixture and incubate for a few minutes to establish a baseline.

-

Initiation of Fructokinase Reaction: Add the biological sample containing fructokinase to the cuvette to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculation: Calculate the fructokinase activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Metabolic and Signaling Pathways

D-fructose is primarily metabolized in the liver through a process called fructolysis. L-fructose, being a rare sugar, is generally not a substrate for the enzymes in this pathway.

While there are no known signaling pathways directly and exclusively activated by the fructofuranose forms themselves, the metabolism of D-fructose can significantly impact cellular signaling. High fructose intake has been shown to induce inflammatory responses and activate metabolic signaling pathways. For instance, fructose metabolism can lead to the activation of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. This is thought to occur through the hexosamine biosynthesis pathway. Additionally, fructose has been implicated in promoting pro-inflammatory signaling in immune cells through pathways involving NF-κB and p38 MAPK. It is important to note that these signaling events are consequences of D-fructose metabolism and are not specific to the furanose structure itself.

Conclusion

L- and D-fructofuranose, as enantiomers, present a classic case of stereoisomerism in carbohydrate chemistry. While sharing identical physical properties, their biological recognition and metabolic fates are distinct. D-fructofuranose is an integral part of cellular metabolism and can influence key signaling pathways, whereas this compound is largely metabolically inert. A thorough understanding of their stereochemistry, coupled with robust analytical methods for their separation and characterization, is crucial for researchers in the fields of biochemistry, nutrition, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the nuanced roles of these stereoisomers in biological systems.

References

- 1. homework.study.com [homework.study.com]

- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphofructokinase(PFK)Activity Assay Kit - Elabscience® [elabscience.com]

- 4. echemi.com [echemi.com]

- 5. Specific rotation of alpha-D- and beta-D-fructofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

An In-depth Technical Guide to the Anomeric Forms of L-Fructose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anomeric forms of L-fructose, detailing their structural characteristics, equilibrium dynamics in solution, and the experimental protocols for their analysis. While much of the foundational research has been conducted on its enantiomer, D-fructose, the principles and quantitative distributions of anomeric forms are directly applicable to L-fructose.

Core Concepts: Anomeric Forms of L-Fructose

L-fructose, a ketohexose, exists in solution not as a single structure but as an equilibrium mixture of several cyclic isomers. This phenomenon, known as mutarotation, arises from the intramolecular cyclization of the open-chain keto form. The reaction between the ketone at the C2 position and a hydroxyl group, typically at C5 or C6, forms a hemiketal. This cyclization creates a new chiral center at C2, the anomeric carbon, resulting in two diastereomers for each ring size, designated as α and β anomers.

The two primary cyclic structures are the five-membered fructofuranose and the six-membered fructopyranose . In aqueous solution, these forms are in a dynamic equilibrium with each other and with a small percentage of the open-chain keto form. The α and β anomers are distinguished by the orientation of the hydroxyl group on the anomeric carbon (C2) relative to the CH₂OH group at C5. For L-sugars, if the anomeric hydroxyl group is on the same side of the ring as the CH₂OH group at C5 in a Haworth projection, it is the β-anomer. If it is on the opposite side, it is the α-anomer.

In an aqueous solution, the various anomeric forms of D-fructose exist in an equilibrium.[1][2] This equilibrium is established through a process called mutarotation, where the α and β anomers interconvert via the open-chain form.[3] The distribution of these anomers at equilibrium is a critical factor in the chemical and physical properties of fructose (B13574) solutions.

Quantitative Data on Anomeric Distribution

The equilibrium distribution of fructose anomers in aqueous solution has been extensively studied for D-fructose. As enantiomers, L-fructose is expected to exhibit an identical distribution of its corresponding anomeric forms. The table below summarizes the approximate mole percentages of the different anomers of D-fructose at equilibrium in an aqueous solution at 20°C.[4]

| Anomeric Form | Ring Structure | Percentage in Aqueous Solution (%) |

| β-L-fructopyranose | Pyranose | 68.23 |

| β-L-fructofuranose | Furanose | 22.35 |

| α-L-fructofuranose | Furanose | 6.24 |

| α-L-fructopyranose | Pyranose | 2.67 |

| Open-chain (keto) form | Acyclic | 0.50 |

Note: This data is for D-fructose and is presented here as the expected distribution for L-fructose due to their enantiomeric relationship.

Experimental Protocols for Anomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the qualitative and quantitative analysis of the anomeric forms of fructose in solution.

Detailed Methodology for ¹³C NMR Analysis of L-Fructose Anomers

Objective: To quantify the relative concentrations of the anomeric forms of L-fructose in an aqueous solution at equilibrium.

Materials:

-

L-fructose sample

-

Deuterium (B1214612) oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of L-fructose.

-

Dissolve the sample in 0.6-0.7 mL of D₂O in a clean vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Tune and match the probe for the ¹³C frequency.

-

Set the sample temperature to a constant value, typically 25°C (298 K), and allow the sample to equilibrate.

-

-

Data Acquisition:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-1.5 seconds is typically sufficient.

-

Relaxation Delay (d1): To ensure accurate quantification, use a relaxation delay of at least 5 times the longest T₁ relaxation time of the anomeric carbons. A delay of 5-10 seconds is generally adequate.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically 1024 or more.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift axis. The anomeric carbon (C2) signals for the different forms of fructose appear in a distinct region between approximately 98 and 105 ppm.

-

Integrate the well-resolved signals corresponding to the anomeric carbon of each anomer.

-

Calculate the relative percentage of each anomer from the integral values.

-

Visualizations

Anomeric Equilibrium of L-Fructose

The following diagram illustrates the dynamic equilibrium between the different anomeric forms of L-fructose in solution.

Experimental Workflow for NMR Analysis

This diagram outlines the key steps in the experimental workflow for the analysis of L-fructose anomers using NMR spectroscopy.

References

The Unexplored Potential of L-Fructofuranose: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the role of L-fructofuranose in carbohydrate chemistry, with a particular focus on its synthesis, characterization, and potential applications in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the unique properties of L-sugars.

Introduction: The Significance of L-Sugars in a D-Dominated Biological World

In the realm of carbohydrate chemistry and biology, D-sugars are ubiquitous, serving as primary energy sources and structural components of vital macromolecules. Their enantiomers, the L-sugars, are comparatively rare in nature and are often not metabolized by the same enzymatic pathways as their D-counterparts. This metabolic inertness, coupled with their identical physical and chemical properties in a non-chiral environment, makes L-sugars, including this compound, intriguing molecules for various applications in drug development and as biochemical probes.

This compound is the mirror image of the naturally occurring D-fructofuranose.[1][2][3] While D-fructose is a key component of our diet and is readily metabolized, L-fructose is generally not a substrate for the enzymes in human metabolic pathways.[4] This property opens up possibilities for its use as a non-caloric sweetener, a scaffold for drug design, and a tool to study the stereospecificity of biological processes such as membrane transport. This guide will delve into the chemistry of this compound, providing a comprehensive overview of its synthesis, analytical characterization, and its emerging role in the life sciences.

Physicochemical and Spectroscopic Data of this compound

This compound shares the same molecular formula and mass as its D-enantiomer. In solution, fructose (B13574) exists as an equilibrium mixture of cyclic isomers (furanose and pyranose rings) and a small amount of the open-chain keto form. While the pyranose form is typically more abundant for D-fructose in aqueous solution, the furanose form is also significantly present.[5] The spectroscopic properties of this compound are identical to those of D-fructofuranose in an achiral solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| IUPAC Name | (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [6] |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Fructose Tautomers in D₂O

Note: The chemical shifts for this compound are identical to those of D-fructofuranose in an achiral solvent like D₂O. The data presented below is for the major tautomers of D-fructose.

| Tautomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| β-D-fructofuranose | C2 | - | 108.3 | [1][7] |

| C3 | 4.13 | 81.0 | [1][7] | |

| C4 | 4.04 | 76.8 | [1][7] | |

| C5 | 3.86 | 82.5 | [1][7] | |

| C1 | 3.73 / 3.65 | 64.3 | [1][7] | |

| C6 | 3.78 / 3.70 | 63.8 | [1][7] | |

| α-D-fructofuranose | C2 | - | 105.1 | [1][7] |

| C3 | 4.23 | 81.9 | [1][7] | |

| C4 | 4.16 | 78.4 | [1][7] | |

| C5 | 3.91 | 83.7 | [1][7] | |

| C1 | 3.61 / 3.54 | 63.2 | [1][7] | |

| C6 | 3.82 / 3.74 | 62.1 | [1][7] |

Table 3: Representative HPLC Retention Times for Fructose

| HPLC Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |

| HILIC | Amino (NH₂) | Acetonitrile:Water (80:20) | 1.0 mL/min | RI | ~3.0 | [8][9] |

Experimental Protocols

Chemical Synthesis of L-Fructose from L-Sorbose (B7814435)

A robust and high-yield synthesis of L-fructose can be achieved from the relatively inexpensive starting material, L-sorbose. The key transformation involves the inversion of the hydroxyl groups at the C3 and C4 positions.[4]

Overall Reaction Scheme:

L-Sorbose → 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose → 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose → 3,4-Anhydro-1,2-O-isopropylidene-α-L-tagatofuranose → 1,2-O-isopropylidene-α-L-fructofuranose → L-Fructose

Detailed Protocol:

-

Protection of L-Sorbose:

-

Suspend L-sorbose (10 g) in 2,2-dimethoxypropane (B42991) (30 mL).

-

Add 1,2-dimethoxyethane (B42094) (1 mL) containing tin(II) chloride (30 mg).

-

Reflux the mixture with stirring for approximately 2.5 hours until the solution becomes clear.

-

Evaporate the solvent to obtain a syrup of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[4]

-

-

Mesylation of the C3 Hydroxyl Group:

-

Dissolve the syrup in pyridine (B92270) (20 mL) and cool in an ice bath.

-

Slowly add methanesulfonyl chloride (6.45 mL).

-

After stirring at room temperature for 2.5 hours, add water (400 mL).

-

Collect the resulting crystals of 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose by filtration.[4]

-

-

Epoxide Formation and Opening:

-

Dissolve the mesylated intermediate in a suitable solvent and treat with a base (e.g., sodium methoxide (B1231860) in methanol) to induce the formation of the 3,4-epoxide.

-

The epoxide is then opened under acidic or alkaline conditions to yield the L-fructose configuration.[4]

-

-

Deprotection:

-

The final step involves the removal of the isopropylidene protecting groups using acidic hydrolysis (e.g., dilute sulfuric acid or acetic acid) to yield L-fructose.[4]

-

Purify the final product by chromatography.

-

Enzymatic Synthesis of L-Fructofuranosides

The enzymatic synthesis of glycosides offers a highly regio- and stereoselective alternative to chemical methods.[10] While many glycosyltransferases are specific for D-sugars, some have been shown to accept L-sugars as substrates.[11] The following is a general protocol for the enzymatic synthesis of L-fructofuranosides using a suitable glycosyltransferase.

Protocol:

-

Enzyme and Substrate Preparation:

-

Obtain or express a glycosyltransferase known or predicted to have activity with L-fructose donors.

-

Prepare a solution of the acceptor molecule (the molecule to be glycosylated) in a suitable buffer.

-

Prepare a solution of an activated L-fructose donor, such as L-fructose-1-phosphate or a nucleotide-sugar like UDP-L-fructose.

-

-

Enzymatic Reaction:

-

Combine the acceptor, activated L-fructose donor, and the glycosyltransferase in a reaction vessel.

-

Include any necessary cofactors (e.g., Mg²⁺).

-

Incubate the reaction mixture at the optimal temperature and pH for the enzyme, with gentle agitation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Reaction Quenching and Product Purification:

-

Once the reaction has reached completion or the desired conversion, quench the reaction by heating or adding a solvent that denatures the enzyme.

-

Remove the denatured enzyme by centrifugation or filtration.

-

Purify the L-fructofuranoside product from the reaction mixture using chromatographic techniques such as size-exclusion or reversed-phase chromatography.

-

Analytical Characterization of this compound

The purity and identity of synthesized this compound and its derivatives can be confirmed using a combination of chromatographic and spectroscopic techniques.

Role of this compound in Drug Development and Research

The unique stereochemistry of this compound makes it a valuable tool in drug discovery and as a probe for biological systems.

This compound as a Stereospecific Probe

Many biological processes, particularly those involving enzymes and transporters, are highly stereospecific. This compound can be used as a negative control or a competitive inhibitor to study the stereochemical requirements of such systems. For instance, sugar transporters like GLUT5, which are responsible for fructose uptake, can be investigated using L-fructose and its derivatives to understand the binding and transport mechanism.[12] The inability of L-fructose to be transported by a system that transports D-fructose provides strong evidence for the stereospecificity of the transporter.

This compound in Drug Design

The incorporation of sugar moieties into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties. L-sugars, being metabolically stable, can be used to create glycosylated drugs with potentially longer half-lives and altered biodistribution. This compound can serve as a scaffold for the synthesis of novel nucleoside analogs, enzyme inhibitors, and other bioactive molecules. The unnatural stereochemistry can lead to compounds that are resistant to degradation by glycosidases, which is a common challenge in the development of carbohydrate-based drugs.

Conclusion

This compound, while rare in nature, presents a wealth of opportunities for researchers in carbohydrate chemistry and drug development. Its unique stereochemistry and metabolic inertness make it a valuable tool for probing biological systems and a promising scaffold for the design of novel therapeutics. The synthetic and analytical methods outlined in this guide provide a foundation for the exploration of this compound and its derivatives in a variety of research applications. As our understanding of the "L-sugar world" expands, the role of this compound in advancing science and medicine is poised to grow significantly.

References

- 1. researchgate.net [researchgate.net]

- 2. Tailoring the natural rare sugars D-tagatose and L-sorbose to produce novel functional carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]

- 5. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Stereospecificity of the Glucose Carrier in Sugar Beet Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Fluorescent Probe Development for Fructose Specific Transporters in Ca" by Joseph Fedie [digitalcommons.mtu.edu]

A Technical Guide to the Nomenclature and IUPAC Naming of L-fructofuranose

This guide provides a comprehensive overview of the nomenclature and systematic IUPAC naming conventions for L-fructofuranose, a five-membered ring form of the ketose sugar L-fructose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Introduction to Fructofuranose

Fructose (B13574), a ketohexose with the chemical formula C₆H₁₂O₆, can exist in both open-chain and cyclic forms.[1] The cyclic structures are formed through an intramolecular hemiacetal reaction, where a hydroxyl group attacks the ketone carbonyl carbon.[1][2] When the hydroxyl group on carbon 5 attacks the ketone at carbon 2, a five-membered ring is formed, which is referred to as a "furanose" structure, named after its resemblance to the heterocyclic compound furan.[2][3] In aqueous solutions, fructose exists as an equilibrium mixture of its different isomeric forms, including fructopyranose (a six-membered ring) and fructofuranose.[4][5]

L-Configuration and Anomerism

The "L" designation in this compound refers to the stereochemical configuration at the chiral carbon furthest from the anomeric carbon, which is C-5. In the Haworth projection of an L-furanose, the substituent on this highest-numbered chiral carbon (the CH₂OH group at C-5) is oriented downwards.[3]

The formation of the cyclic furanose ring creates a new stereocenter at the anomeric carbon (C-2 for fructose).[6][7] This gives rise to two possible diastereomers known as anomers, designated as alpha (α) and beta (β). The distinction between these anomers is based on the orientation of the hydroxyl group on the anomeric carbon relative to the substituent on the highest-numbered chiral carbon (C-5).[3][7]

-

α-L-fructofuranose : In the alpha anomer of an L-sugar, the anomeric hydroxyl group is cis to the substituent on the highest-numbered chiral carbon. In the Haworth projection of α-L-fructofuranose, both the anomeric hydroxyl group at C-2 and the CH₂OH group at C-5 are pointing in the same direction (downwards).

-

β-L-fructofuranose : In the beta anomer of an L-sugar, the anomeric hydroxyl group is trans to the substituent on the highest-numbered chiral carbon. For β-L-fructofuranose, the anomeric hydroxyl group at C-2 points upwards, while the CH₂OH group at C-5 points downwards in the Haworth projection.[8]

IUPAC Nomenclature

The systematic IUPAC name for this compound provides a precise description of its structure, including the stereochemistry at each chiral center.

The general IUPAC name for this compound is (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol .[9]